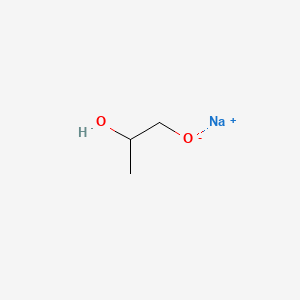
1,2-Propanediol, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, sodium salt, also known as sodium 1,2-propanediolate, is a chemical compound derived from 1,2-propanediol (propylene glycol). It is a colorless, odorless, and hygroscopic compound that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanediol, sodium salt can be synthesized through the reaction of 1,2-propanediol with sodium hydroxide. The reaction typically involves the following steps:
- Dissolve sodium hydroxide in water to form a sodium hydroxide solution.
- Add 1,2-propanediol to the sodium hydroxide solution.
- Heat the mixture to facilitate the reaction, resulting in the formation of this compound.
The reaction can be represented as:
CH3CH(OH)CH2OH+NaOH→CH3CH(ONa)CH2OH+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Formation of propionaldehyde or acetone.
Reduction: Formation of 1,2-propanediol.
Substitution: Formation of various substituted propanediol derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the preparation of biological buffers and as a cryoprotectant for biological samples.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery.
Industry: Used in the production of polymers, resins, and as an antifreeze agent.
Wirkmechanismus
The mechanism of action of 1,2-propanediol, sodium salt involves its ability to act as a nucleophile in chemical reactions. The sodium ion (Na⁺) enhances the nucleophilicity of the 1,2-propanediol molecule, allowing it to readily participate in various substitution and addition reactions. The compound can interact with molecular targets such as electrophiles, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediol, sodium salt can be compared with other similar compounds, such as:
1,2-Propanediol (Propylene Glycol): Unlike its sodium salt derivative, 1,2-propanediol is a neutral compound and is commonly used as a solvent and antifreeze agent.
1,3-Propanediol: This compound has a different hydroxyl group arrangement and is used in the production of polymers and as a solvent.
Ethylene Glycol: Similar to 1,2-propanediol, but with a different carbon chain length, it is used as an antifreeze agent and in the production of polyester fibers.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the sodium ion, making it a valuable reagent in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
58858-91-6 |
|---|---|
Molekularformel |
C3H7NaO2 |
Molekulargewicht |
98.08 g/mol |
IUPAC-Name |
sodium;2-hydroxypropan-1-olate |
InChI |
InChI=1S/C3H7O2.Na/c1-3(5)2-4;/h3,5H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
DZCLHXSSMHLQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[O-])O.[Na+] |
Verwandte CAS-Nummern |
57-55-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
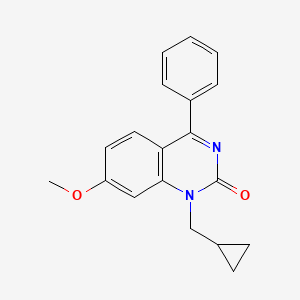
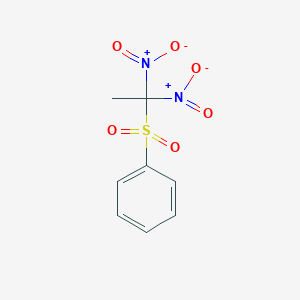
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)

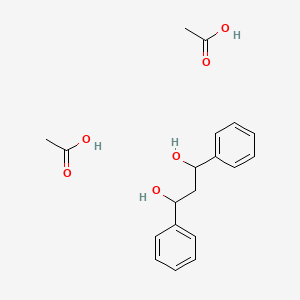
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
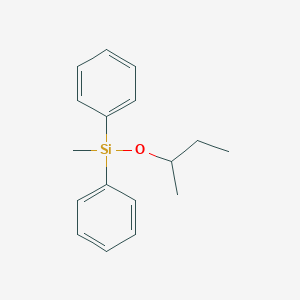

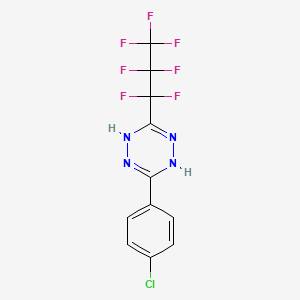
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)

![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
